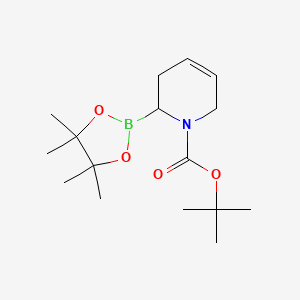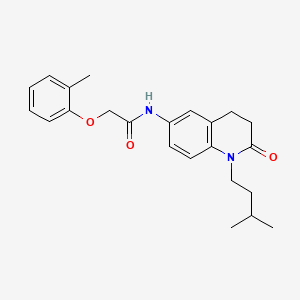![molecular formula C33H30N6O3S2 B2686001 N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 393584-99-1](/img/structure/B2686001.png)
N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C33H30N6O3S2 and its molecular weight is 622.76. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Computational and Pharmacological Potential One study focused on the computational and pharmacological evaluation of heterocyclic derivatives, including compounds with structural similarities to the one , to assess their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These derivatives showed binding and moderate inhibitory effects across various assays, highlighting their potential in drug discovery and development processes for various therapeutic applications (Faheem, 2018).
Antimicrobial Activity Another area of research involves the synthesis and evaluation of new thiazolidin-4-one derivatives, where compounds structurally related to the one of interest were synthesized to determine their antimicrobial activity. These studies revealed potential structure–activity relationships that could guide the development of novel antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Anticancer Properties Research into novel non-condensed pyrazoline-bearing hybrid molecules, including those with 1,3,4-thiadiazole and dichloroacetic acid moieties, demonstrates the pharmacophore hybridization approach widely used for designing drug-like small molecules with anticancer properties. This approach suggests that similar compounds could exhibit significant potential in cancer treatment by targeting specific pathways or mechanisms involved in tumor growth and proliferation (Yushyn, Holota, & Lesyk, 2022).
Synthetic Strategies and Chemical Reactivity The synthesis of complex compounds often involves detailed chemical reactivity studies, leading to a better understanding of potential synthetic pathways and the formation of novel compounds with desired pharmacological activities. Studies focused on the synthesis and reactivity of triazolo-annelated quinazolines and similar heterocyclic compounds contribute to this knowledge base, offering insights into novel synthetic strategies that could be applied to the synthesis of compounds with complex structures like the one mentioned (Al-Salahi, 2010).
Eigenschaften
IUPAC Name |
N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N6O3S2/c1-23-14-16-24(17-15-23)28-19-27(29-13-8-18-43-29)37-39(28)32(41)22-44-33-36-35-30(38(33)25-9-4-2-5-10-25)20-34-31(40)21-42-26-11-6-3-7-12-26/h2-18,28H,19-22H2,1H3,(H,34,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIITUZNVAMJLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]propanamide](/img/structure/B2685919.png)
![3-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2685921.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(furan-2-YL)-4-methylpiperidin-1-YL]acetamide](/img/structure/B2685927.png)


![3-(4-methoxyphenyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2685931.png)
![2-Acetyl-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B2685933.png)


![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685937.png)
methanone](/img/structure/B2685938.png)
